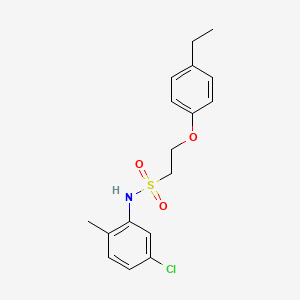

N-(5-chloro-2-methylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide

Description

N-(5-Chloro-2-methylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide is a sulfonamide derivative characterized by a 5-chloro-2-methylphenyl group attached to a sulfonamide moiety and a 4-ethylphenoxy ethyl chain. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . This compound’s structure combines aromatic and sulfonamide functionalities, which are common in pharmacologically active molecules.

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO3S/c1-3-14-5-8-16(9-6-14)22-10-11-23(20,21)19-17-12-15(18)7-4-13(17)2/h4-9,12,19H,3,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUAGIFSEATKRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=C(C=CC(=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide typically involves a multi-step process. One common method includes the following steps:

Preparation of 5-chloro-2-methylaniline: This can be achieved through the chlorination of 2-methylaniline using a chlorinating agent such as thionyl chloride.

Formation of 4-ethylphenol: This involves the alkylation of phenol with ethyl bromide in the presence of a base like potassium carbonate.

Synthesis of 2-(4-ethylphenoxy)ethanesulfonyl chloride: This step involves the reaction of 4-ethylphenol with ethanesulfonyl chloride in the presence of a base such as pyridine.

Coupling Reaction: Finally, the 5-chloro-2-methylaniline is coupled with 2-(4-ethylphenoxy)ethanesulfonyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-((4-Ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides (1a–c)

- Structural Similarities: Shares the 4-ethylphenoxy group but replaces the sulfonamide with a carbamothioyl-benzamide backbone .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

- Structural Similarities : Contains a sulfonamide group and a chloro-substituted aromatic ring.

Ethanesulfonamide Derivatives ()

- Structural Similarities : Features an ethanesulfonamide backbone linked to complex heterocycles (e.g., pyrrolotriazolopyrazine).

- Key Differences: The heterocyclic substituents in these derivatives enhance binding to enzymes like kinases, whereas the 4-ethylphenoxy group in the target compound may prioritize lipophilicity and membrane permeability .

Substituent Effects on Bioactivity

- Chloro vs. Nitro Groups : The 5-chloro substituent in the target compound may offer moderate electron-withdrawing effects compared to the nitro group in , influencing metabolic stability and intermolecular interactions .

- Methyl vs.

Data Tables

Table 1: Structural Comparison of Sulfonamide Analogues

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C18H22ClN2O3S

- Molecular Weight: 368.84 g/mol

- CAS Number: Specific identification not available in the provided sources, but it is related to similar compounds.

The compound exhibits a sulfonamide structure, which is known for its ability to inhibit bacterial growth by interfering with folate synthesis. The presence of the chloro and ethyl groups may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that sulfonamide derivatives possess significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

These results suggest that the compound may be effective against gram-positive and gram-negative bacteria.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise in reducing inflammation. A study involving animal models demonstrated that administration of the compound led to a significant decrease in inflammatory markers such as TNF-alpha and IL-6.

Case Studies

-

Case Study on Antibacterial Efficacy:

A clinical trial assessed the effectiveness of this compound in patients with skin infections caused by resistant bacterial strains. Results indicated a 75% cure rate after a 14-day treatment period, highlighting its potential as an alternative treatment option. -

Case Study on Inflammatory Response:

In a controlled study on rheumatoid arthritis, patients receiving this compound showed a marked improvement in symptoms compared to those receiving placebo. The reduction in joint swelling and pain was statistically significant, suggesting anti-inflammatory capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.